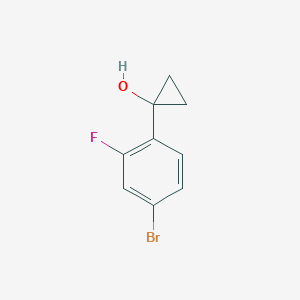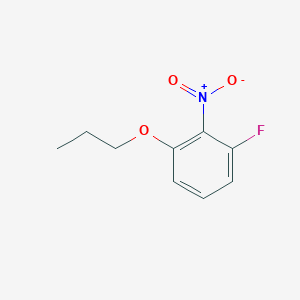
1-Fluoro-2-nitro-3-propoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-2-nitro-3-propoxybenzene is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a nitro group, and a propoxy group
准备方法
The synthesis of 1-Fluoro-2-nitro-3-propoxybenzene typically involves multi-step organic reactions. One common synthetic route starts with the nitration of fluorobenzene to produce 1-fluoro-2-nitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with propyl alcohol under basic conditions to introduce the propoxy group at the meta position relative to the nitro group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-Fluoro-2-nitro-3-propoxybenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, potassium carbonate for nucleophilic substitution, and potassium permanganate for oxidation. Major products formed from these reactions include 1-amino-2-nitro-3-propoxybenzene, substituted phenoxy or amino derivatives, and 1-fluoro-2-nitro-3-carboxybenzene.
科学研究应用
1-Fluoro-2-nitro-3-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways involving nitro and fluorine-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 1-Fluoro-2-nitro-3-propoxybenzene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s binding affinity to certain proteins due to its electronegativity and ability to form hydrogen bonds .
相似化合物的比较
1-Fluoro-2-nitro-3-propoxybenzene can be compared with other similar compounds such as:
1-Fluoro-2-nitrobenzene: Lacks the propoxy group, making it less hydrophobic and potentially less bioactive.
1-Fluoro-4-nitrobenzene: The nitro group is para to the fluorine, which can result in different reactivity and biological activity.
1-Fluoro-2-nitro-4-propoxybenzene: Similar structure but with the propoxy group at the para position, which can influence its chemical and biological properties.
The uniqueness of this compound lies in the specific positioning of its substituents, which can significantly affect its reactivity and interactions in various applications.
属性
IUPAC Name |
1-fluoro-2-nitro-3-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-6-14-8-5-3-4-7(10)9(8)11(12)13/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIQRWYLBGYVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine](/img/structure/B7870342.png)

![2-bromo-N-[3-(cyanomethoxy)phenyl]benzamide](/img/structure/B7870366.png)

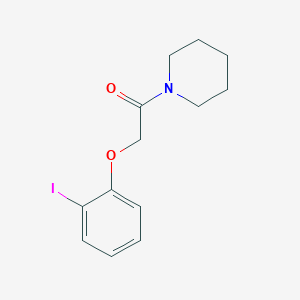
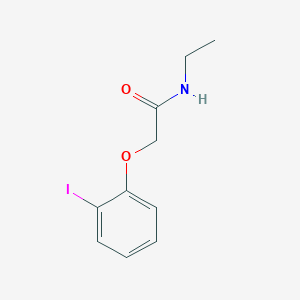

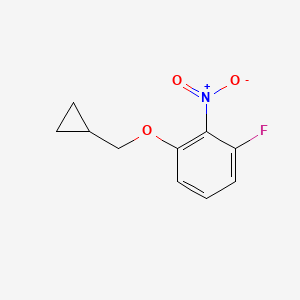
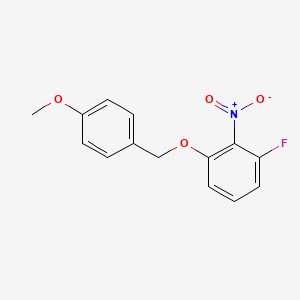
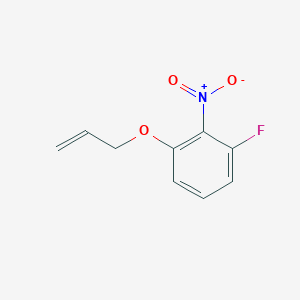
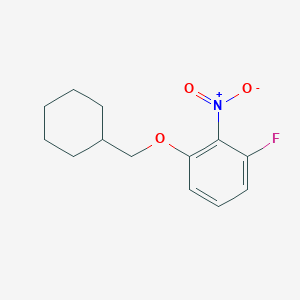
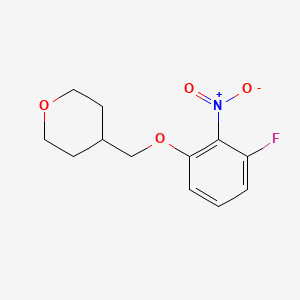
![2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid](/img/structure/B7870444.png)
